molecular formula C10H6F3N3 B1487258 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole CAS No. 2231676-71-2

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole

Cat. No. B1487258
M. Wt: 225.17 g/mol
InChI Key: ZNOCHACZLHAGST-UHFFFAOYSA-N
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Description

The compound “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” appears to contain a trifluoromethyl group, a diazirine group, and an indole group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom . Diazirines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. Indoles are aromatic heterocyclic organic compounds that contain a two-ring system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of its constituent groups. Trifluoromethyl groups are highly electronegative, which could influence the compound’s reactivity . Diazirines, being three-membered rings, would introduce strain into the molecule, which could also affect its reactivity .


Chemical Reactions Analysis

The reactivity of “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” would likely be influenced by the properties of its constituent groups. Trifluoromethyl groups are known to be reactive towards nucleophiles due to their high electronegativity . Diazirines can undergo [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole” would be influenced by its constituent groups. For example, compounds with trifluoromethyl groups often have high thermal and chemical stability .

Scientific Research Applications

Photoaffinity Labeling

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole derivatives have been synthesized for use in photoaffinity labeling. These derivatives are useful in biological functional analysis as diazirine-based photoaffinity labels, offering a method for studying molecular interactions within biological systems (Murai et al., 2012).

Surface Modification

This compound has been shown to be effective in facilitating the covalent surface modification of graphitic carbon and carbon nanotubes. It serves as a photoactivated “linker” molecule for attaching a variety of chemical species to these surfaces (Lawrence et al., 2011).

Peptide Photoaffinity Reagents

A specific derivative, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, has been synthesized and used as a building block for peptide photoaffinity reagents. This allows for the creation of tools to investigate peptide interactions and functions (Shih & Bayley, 1985).

Chemical Synthesis and Reactions

The compound is involved in various chemical synthesis and reaction processes. For instance, it's used in the preparation of bis(indol-3-yl)methanes under solvent-free conditions, indicating its role in facilitating environmentally friendly chemical processes (Khalafi‐Nezhad et al., 2008).

Synthesis of Natural Products

It also plays a role in the synthesis of natural products, like diazonamide A, where it forms part of a biaryl coupling reaction (Vedejs & Barda, 2000).

Creation of Alkaloids

The compound is used in the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids, which are of interest due to their potential biological activity (Dong et al., 2014).

Molecular Biology Applications

In molecular biology, diazirine-containing RNA photo-cross-linking probes based on this compound have been developed for identifying microRNA targets, demonstrating its utility in advanced genetic research (Nakamoto & Ueno, 2014).

Safety And Hazards

Compounds containing trifluoromethyl groups can be hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals, due to the presence of the trifluoromethyl group . Further studies could also investigate its reactivity and potential uses in synthetic chemistry, given the presence of the reactive diazirine group .

properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c11-10(12,13)9(15-16-9)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCHACZLHAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(N=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
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3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
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3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
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3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
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3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
Reactant of Route 6
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole

Citations

For This Compound
1
Citations
B Raimer, T Wartmann, PG Jones… - European Journal of …, 2014 - Wiley Online Library
The synthesis, thermal stability, and photoreactivity of trifluoromethyl diazirines installed at the heterocyclic section of N‐methylindole, N‐methylbenzimidazole, and at N‐…

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